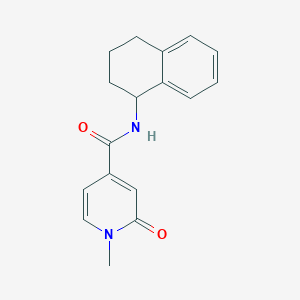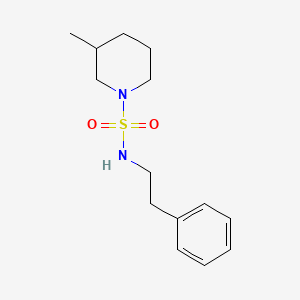
N-(2,3-dihydro-1H-inden-1-yl)-N-methylimidazole-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dihydro-1H-inden-1-yl)-N-methylimidazole-1-carboxamide, also known as SM-130686, is a novel compound that has been synthesized for scientific research purposes. This compound has shown potential in various fields of research, including neuroscience, cancer biology, and pharmacology.
作用機序
The mechanism of action of N-(2,3-dihydro-1H-inden-1-yl)-N-methylimidazole-1-carboxamide involves its binding to the α7 nicotinic acetylcholine receptor, which leads to the potentiation of the receptor's response to acetylcholine. This results in an increase in calcium influx into the cells, which is important for synaptic plasticity and memory formation. In cancer cells, N-(2,3-dihydro-1H-inden-1-yl)-N-methylimidazole-1-carboxamide has been found to inhibit the activity of the protein kinase B (Akt) pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1H-inden-1-yl)-N-methylimidazole-1-carboxamide has been found to have various biochemical and physiological effects. In neurosciences, it has been shown to enhance cognitive function and memory. In cancer cells, it has been found to induce apoptosis and inhibit cell proliferation. Additionally, N-(2,3-dihydro-1H-inden-1-yl)-N-methylimidazole-1-carboxamide has been found to have analgesic and anti-inflammatory effects, which make it a potential candidate for the treatment of pain and inflammation.
実験室実験の利点と制限
One of the advantages of using N-(2,3-dihydro-1H-inden-1-yl)-N-methylimidazole-1-carboxamide in lab experiments is its specificity for the α7 nicotinic acetylcholine receptor, which allows for the study of this receptor's function and its role in various physiological processes. However, one of the limitations of using N-(2,3-dihydro-1H-inden-1-yl)-N-methylimidazole-1-carboxamide is its limited solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of N-(2,3-dihydro-1H-inden-1-yl)-N-methylimidazole-1-carboxamide. In neurosciences, further research is needed to understand the role of this compound in cognitive function and memory. In cancer biology, more studies are needed to determine the efficacy of N-(2,3-dihydro-1H-inden-1-yl)-N-methylimidazole-1-carboxamide in the treatment of various types of cancer. Additionally, further research is needed to explore the potential use of N-(2,3-dihydro-1H-inden-1-yl)-N-methylimidazole-1-carboxamide as an analgesic and anti-inflammatory agent.
合成法
The synthesis of N-(2,3-dihydro-1H-inden-1-yl)-N-methylimidazole-1-carboxamide involves a multi-step process that includes the reaction of 2,3-dihydro-1H-indene with N-methylimidazole-1-carboxamide in the presence of a catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization. The purity of the final product is confirmed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学的研究の応用
N-(2,3-dihydro-1H-inden-1-yl)-N-methylimidazole-1-carboxamide has shown promising results in various fields of research. In neurosciences, it has been found to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, which is involved in cognitive function and memory. This compound has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells. Additionally, N-(2,3-dihydro-1H-inden-1-yl)-N-methylimidazole-1-carboxamide has been studied in pharmacology for its potential use as an analgesic and anti-inflammatory agent.
特性
IUPAC Name |
N-(2,3-dihydro-1H-inden-1-yl)-N-methylimidazole-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-16(14(18)17-9-8-15-10-17)13-7-6-11-4-2-3-5-12(11)13/h2-5,8-10,13H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORAJYHYOCZDAOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC2=CC=CC=C12)C(=O)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(Dimethylsulfamoylamino)ethyl]bicyclo[2.2.1]heptane](/img/structure/B7494725.png)
![2-[2-(3,4-dihydro-2H-quinolin-1-yl)ethyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7494731.png)

![2-[2-(2,3-Dihydroindol-1-yl)ethyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7494747.png)



![N-[1-(4-chlorophenyl)ethyl]-N-methylcyclobutanecarboxamide](/img/structure/B7494771.png)


![2-(1-oxophthalazin-2-yl)-N-[phenyl-[2-(trifluoromethyl)-3H-benzimidazol-5-yl]methyl]acetamide](/img/structure/B7494794.png)
![N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-2-carboxamide](/img/structure/B7494801.png)
![N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-3-carboxamide](/img/structure/B7494807.png)
![N-[1-(4-chlorophenyl)ethyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7494817.png)